molecular formula C14H10FN3O4 B8362065 ethyl 5-cyano-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate

ethyl 5-cyano-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B8362065
M. Wt: 303.24 g/mol
InChI Key: UENNWXWODXVPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-cyano-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C14H10FN3O4 and its molecular weight is 303.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10FN3O4

Molecular Weight

303.24 g/mol

IUPAC Name

ethyl 5-cyano-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H10FN3O4/c1-2-22-14(19)9-7-17-11(6-16)13(9)8-3-4-12(18(20)21)10(15)5-8/h3-5,7,17H,2H2,1H3

InChI Key

UENNWXWODXVPAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=C1C2=CC(=C(C=C2)[N+](=O)[O-])F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of intermediate ethyl 5-(aminocarbonyl)-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate (36.8 mg, 114.5 mmol) in POCl3 (500 mL) was heated to 70° C. for 2 h. TLC analysis indicated that there was complete conversion of starting material. Excess POCl3 was removed under reduced pressure and the remaining solids were poured over ice. The pH was adjusted to 8 using 5 N NaOH and the solution was filtered. The product was dried over night under reduced pressure to afford a light brown solid (33.85 g, 111.6 mmol) in 97% yield. 1H-NMR (DMSO-d6) δ 13.32 (br s, 1H), 8.21 (app t, J=8.4 Hz, 1H), 7.90 (s, 1H), 7.73 (dd, J=12.4, 2.0 Hz, 1H), 7.51 (m, 1H), 4.13 (q, J=7.2 Hz, 2H), 1.15 (t, J=7.2 Hz, 3H); HPLC RT=3.16 min.
Quantity
36.8 mg
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
97%

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